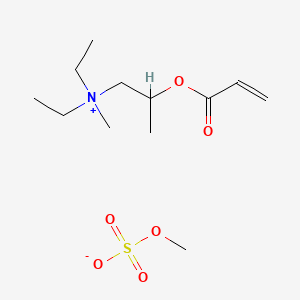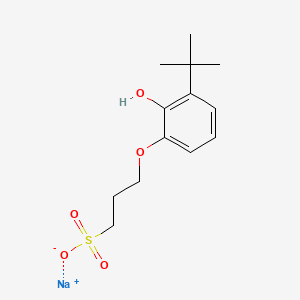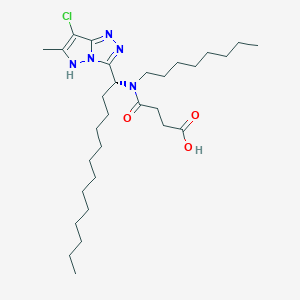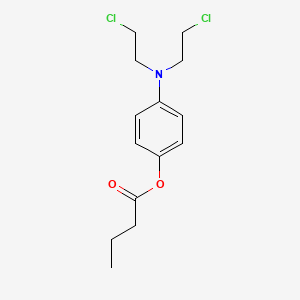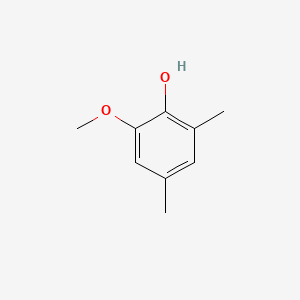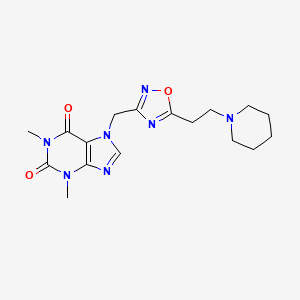
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the purine core, followed by the introduction of the oxadiazole and piperidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler molecules.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. The oxadiazole and piperidine moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.
相似化合物的比较
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-7-(2-oxo-2-phenylethyl)-: This compound has a similar purine core but different substituents, leading to distinct chemical and biological properties.
1H-Purine-2,6-dione, 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-: Another related compound with variations in the substituents, affecting its reactivity and applications.
属性
CAS 编号 |
88339-18-8 |
|---|---|
分子式 |
C17H23N7O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[[5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)10-12-19-13(27-20-12)6-9-23-7-4-3-5-8-23/h11H,3-10H2,1-2H3 |
InChI 键 |
LWNUXSAEXZIVNK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


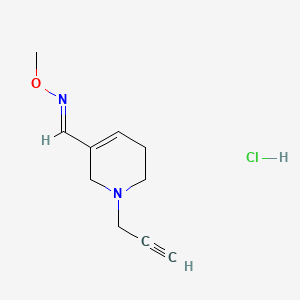
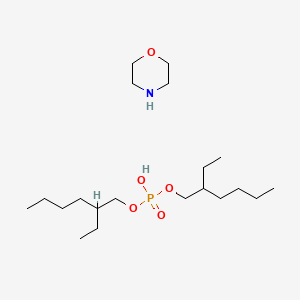

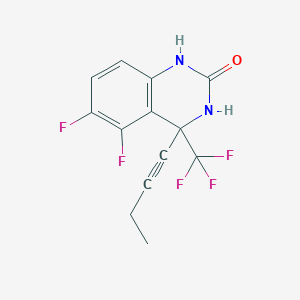

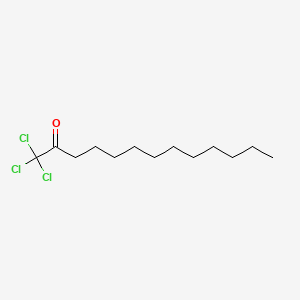

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
